ML143

Description

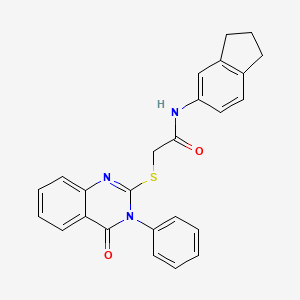

Properties

CAS No. |

852177-28-7 |

|---|---|

Molecular Formula |

C25H21N3O2S |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C25H21N3O2S/c29-23(26-19-14-13-17-7-6-8-18(17)15-19)16-31-25-27-22-12-5-4-11-21(22)24(30)28(25)20-9-2-1-3-10-20/h1-5,9-15H,6-8,16H2,(H,26,29) |

InChI Key |

UKEAGBNVKRIELQ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |

Synonyms |

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide; ML-143 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML143, a Cdc42 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for ML143 (also known as CID-2950007), a potent and selective small molecule inhibitor of the Cell division control protein 42 homolog (Cdc42). Cdc42 is a critical member of the Rho family of small GTPases that acts as a molecular switch in a multitude of cellular processes. By cycling between an active GTP-bound state and an inactive GDP-bound state, Cdc42 regulates signaling pathways controlling cell morphology, migration, polarity, and cell cycle progression.[1][2][3] Its overactivity is implicated in various diseases, including cancer, making it a significant target for therapeutic development.[4][5][6] ML143 serves as a vital chemical probe for elucidating the complex roles of Cdc42 in both normal physiology and disease.

Core Mechanism of Action: Non-Competitive Allosteric Inhibition

ML143 is distinguished by its specific and reversible, non-competitive mechanism of action.[7][8] Unlike competitive inhibitors that would vie for the same binding site as the natural ligand (GTP), ML143 binds to an allosteric site on the Cdc42 protein.[4][5] This binding event induces a conformational change in the protein.

The proposed inhibitory model suggests that after a guanine nucleotide (either GTP or GDP) is bound to Cdc42, ML143 associates with this complex. This association triggers the dissociation of the bound nucleotide, effectively locking the Cdc42 protein in an inactive conformation that is unable to engage with its downstream effectors.[4] This allosteric mode of action contributes to its high selectivity for Cdc42 over other closely related Rho GTPases such as Rac1 and RhoA.[4][5][7]

Quantitative Data Summary

The potency and selectivity of ML143 have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is notably dependent on the specific assay conditions, particularly the concentration of magnesium ions and the GTP substrate.

| Assay Type | Target Protein | Condition | IC50 Value | Selectivity Notes | Reference |

| GTP Binding Assay | Cdc42 | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~200 nM | Highly selective over other GTPases. | [7] |

| GTP Binding Assay | Cdc42 | EDTA, 100 nM BODIPY-FL-GTP | ~2 µM | No significant inhibition of Rac1, Rab2, Rab7, or Ras up to 100 µM. | [7] |

| GTP Binding Assay | Cdc42(Q61L) | Mg²⁺ ions | ~4 µM | No significant inhibition of RhoA or Rac1 up to 100 µM. | [7] |

| Cell-Based Assay | Active Cdc42 | GLISA for GTP-Cdc42/PAK-PBD complex | Low Micromolar (1-10 µM) | Inhibits Cdc42-dependent filopodia formation in 3T3 cells. | [7] |

Cdc42 Signaling Pathway and Point of Inhibition

Cdc42's function is tightly controlled by regulatory proteins. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, thereby activating Cdc42.[3][9][10] Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, inactivating the protein.[3][9][10] Guanine nucleotide dissociation inhibitors (GDIs) sequester the inactive, GDP-bound form in the cytoplasm.[4] Once active, GTP-bound Cdc42 interacts with a range of downstream effectors, such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to orchestrate cellular responses like cytoskeletal rearrangement and gene transcription.[1][9][11] ML143 intervenes by binding to Cdc42 and preventing its stable association with GTP, thus blocking all downstream signaling.

Key Experimental Protocols

The mechanism of ML143 has been elucidated through specific biochemical and cell-based assays. Detailed methodologies for two pivotal experiments are provided below.

Biochemical Assay: GTP Binding Inhibition Assay

This assay directly measures the ability of ML143 to inhibit the binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to purified Cdc42 protein. It is fundamental for determining the IC50 value and characterizing the non-competitive nature of the inhibitor.

Methodology:

-

Protein Preparation: Use purified, recombinant wild-type Cdc42. Ensure the protein is in a buffer compatible with the assay, typically containing HEPES, NaCl, and MgCl₂.

-

Compound Dilution: Prepare a serial dilution of ML143 in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Assay Reaction:

-

In a 384-well microplate, add the purified Cdc42 protein.

-

Add the diluted ML143 or vehicle control (DMSO) to the respective wells.

-

Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the binding reaction by adding a fixed concentration of BODIPY-FL-GTP (e.g., 1-100 nM, depending on the desired assay conditions).

-

-

Detection: After a further incubation period (e.g., 60 minutes) to reach binding equilibrium, measure the fluorescence polarization (FP) or another suitable fluorescence-based readout.

-

Data Analysis: The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no protein) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation. To demonstrate non-competitive inhibition, the assay can be repeated with varying concentrations of BODIPY-FL-GTP.

Cell-Based Assay: Cdc42 Activation (Pull-Down) Assay

This assay is used to quantify the amount of active, GTP-bound Cdc42 within a cell population following treatment with ML143. It relies on the specific affinity of the p21-binding domain (PBD) of the PAK effector protein for GTP-Cdc42.[12][13]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Swiss 3T3 fibroblasts) and grow to 70-80% confluency. Serum-starve the cells to reduce basal Cdc42 activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of ML143 or vehicle control for a specified duration.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., Bradykinin or EGF) to induce Cdc42 activation. A non-stimulated control should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors. The lysis buffer must be compatible with maintaining GTPase activity (e.g., containing MgCl₂).

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.

-

Pull-Down of Active Cdc42:

-

Normalize the protein concentration for all samples.

-

Add PAK-PBD-conjugated agarose beads to each lysate.[13]

-

Incubate for 1 hour at 4°C with gentle rotation to allow the beads to capture GTP-Cdc42.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Cdc42. An aliquot of the total cell lysate should be run in parallel to confirm equal protein loading.

-

Data Analysis: Quantify the band intensity of the pulled-down Cdc42 using densitometry. The level of active Cdc42 is expressed as a percentage of the stimulated control.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the Cdc42 pull-down assay and the logical model of ML143's inhibitory action.

References

- 1. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDC42 - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Cdc42 Activation Assays [cellbiolabs.com]

- 13. cellbiolabs.com [cellbiolabs.com]

The Cellular Function of ML143: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Cdc42 GTPase Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor ML143, also known as CID-2950007. It is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways, cytoskeletal dynamics, and cancer biology. This document details the mechanism of action, quantitative biochemical and cellular effects, and experimental protocols for the functional characterization of ML143.

Core Function and Mechanism of Action

ML143 is a potent, selective, and reversible non-competitive inhibitor of Cell division cycle 42 (Cdc42), a small GTPase belonging to the Rho family.[1][2][3][4] Cdc42 is a critical regulator of numerous cellular processes, including the establishment of cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[5] Like other small GTPases, Cdc42 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Cdc42.[6]

ML143 exerts its inhibitory effect through a non-competitive mechanism.[2][3] This means that ML143 binds to an allosteric site on the Cdc42 protein, distinct from the GTP/GDP binding pocket.[7][8] This binding event reduces the catalytic activity of the enzyme without preventing the binding of its substrate (GTP).[7][8] The non-competitive nature of ML143's inhibition results in a decrease in the maximum rate of Cdc42-mediated signaling (Vmax) without affecting the binding affinity of Cdc42 for GTP (Km).[9][10]

Quantitative Data Summary

The inhibitory potency and selectivity of ML143 have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Biochemical Assays | Target | IC50 / Ki | Notes | Reference |

| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~200 nM (in the presence of Mg2+) | Potent inhibition of GTP binding. | [2] |

| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~2 µM (in the presence of EDTA) | Potency is affected by the presence of divalent cations. | [2] |

| Selectivity Screening | Rac1, Rab2, Rab7, Ras | > 100 µM | Demonstrates high selectivity for Cdc42 over other Rho and Ras family GTPases. | [2] |

| Cell-Based Assays | Cell Line | Assay | EC50 / Effective Concentration | Notes | Reference |

| 3T3 cells | G-LISA™ (Cdc42 Activation) | EGF-stimulated | < 10 µM | Inhibition of active GTP-bound Cdc42. | [4] |

| 3T3 cells | Filopodia Formation | Bradykinin-stimulated | 10 µM | Significant reduction in the number and length of filopodia. | [11] |

| HaCaT cells | Filopodia Formation | - | 10 µM (non-toxic concentration) | Effective inhibition of filopodia formation. | [4] |

| OVCA429 cells | Cytotoxicity | - | Insensitive up to 10 µM | Low cytotoxicity observed in this ovarian cancer cell line. | [4] |

| SKOV3ip cells | Cytotoxicity | - | Some cytotoxicity at 10 µM | Cell line-dependent cytotoxic effects. | [4] |

Signaling Pathway

Cdc42 is a central node in signaling pathways that control actin dynamics and cell polarity. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins, GEFs facilitate the loading of GTP onto Cdc42. Active, GTP-bound Cdc42 then interacts with a variety of downstream effector proteins, such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to initiate actin polymerization and the formation of filopodia. ML143 intervenes in this pathway by binding directly to Cdc42, preventing its effective interaction with downstream effectors, thereby blocking the propagation of the signal.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. CDC42 - Wikipedia [en.wikipedia.org]

- 6. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Specificity of ML143 for Cdc42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of ML143's specificity for the Rho GTPase, Cell division control protein 42 homolog (Cdc42). ML143 is a well-characterized small molecule inhibitor that serves as a critical tool for investigating Cdc42-mediated signaling pathways. This document provides a comprehensive overview of its mechanism of action, quantitative data on its selectivity, detailed experimental protocols for specificity assessment, and visual representations of relevant pathways and workflows.

Core Concepts: Mechanism of Action

ML143 acts as a potent, reversible, and non-competitive allosteric inhibitor of Cdc42. Unlike competitive inhibitors that bind to the active site, ML143 binds to a distinct site on the Cdc42 protein. This allosteric binding event induces a conformational change in Cdc42, which prevents it from interacting with its downstream effectors, thereby inhibiting its signaling functions. A key feature of ML143 is its high selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, making it an invaluable probe for dissecting Cdc42-specific cellular processes.

Quantitative Data: Specificity Profile of ML143

The following table summarizes the inhibitory potency of ML143 against various Rho GTPases, providing a clear quantitative measure of its specificity. The half-maximal inhibitory concentration (IC50) values were determined using various biochemical and cell-based assays.

| GTPase Target | IC50 (µM) | Assay Conditions | Reference |

| Cdc42 | ~0.2 - 2.0 | Bead-based GTP-binding assay | [1] |

| Rac1 | >100 | Bead-based GTP-binding assay | [1] |

| RhoA | >100 | Bead-based GTP-binding assay | [2] |

| Rab2 | No significant inhibition up to 100 µM | Multiplex screen | [1] |

| Rab7 | No significant inhibition up to 100 µM | Multiplex screen | [1] |

| Ras | No significant inhibition up to 100 µM | Multiplex screen | [1] |

Experimental Protocols for Specificity Determination

Accurate assessment of ML143's specificity relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitor's activity and selectivity.

Guanine Nucleotide Exchange Factor (GEF)-Mediated GTP-Binding Assay (G-LISA)

This ELISA-based assay quantifies the active, GTP-bound form of Cdc42.

Principle: A 96-well plate is coated with a Cdc42-binding protein, which specifically captures the active GTP-bound form of Cdc42 from cell lysates. The captured active Cdc42 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments (e.g., with and without ML143).

-

Wash cells with ice-cold PBS.

-

Lyse cells with the provided ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

G-LISA Procedure:

-

Add equal amounts of protein lysate to the wells of the G-LISA plate.

-

Incubate for the recommended time to allow for the capture of active Cdc42.

-

Wash the wells multiple times to remove unbound proteins.

-

Add the primary antibody specific for Cdc42 and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and then wash the wells again.

-

Add the HRP substrate and incubate until color development is sufficient.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the fold change in active Cdc42 levels between different treatment groups.

-

PAK-PBD Pull-Down Assay

This affinity precipitation assay isolates active Cdc42 from cell lysates.

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound, active form of Cdc42 and Rac1. Agarose or magnetic beads conjugated with GST-PAK-PBD are used to "pull down" active Cdc42 from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.

Protocol:

-

Cell Lysis:

-

Prepare cell lysates as described in the G-LISA protocol.

-

-

Pull-Down Procedure:

-

Incubate the cell lysates with GST-PAK-PBD conjugated beads with gentle rocking at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for Cdc42.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity of the pulled-down Cdc42.

-

Compare the levels of active Cdc42 in ML143-treated samples to control samples.

-

Filopodia Formation Assay

This cell-based assay visually assesses the effect of ML143 on a Cdc42-dependent cellular process.

Principle: Cdc42 is a key regulator of filopodia formation, which are thin, finger-like protrusions from the cell surface. Inhibition of Cdc42 by ML143 is expected to reduce or eliminate the formation of filopodia.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Swiss 3T3 fibroblasts) on coverslips.

-

Treat the cells with varying concentrations of ML143 or a vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., bradykinin or EGF) to induce filopodia formation.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the actin cytoskeleton with fluorescently labeled phalloidin.

-

Mount the coverslips on microscope slides.

-

-

Microscopy and Image Analysis:

-

Acquire images of the cells using a fluorescence microscope.

-

Quantify the number and length of filopodia per cell in the different treatment groups.

-

-

Data Analysis:

-

Statistically compare the filopodia characteristics between ML143-treated and control cells.

-

Visualizing the Core Mechanisms

To further elucidate the context of ML143's action, the following diagrams, generated using the DOT language for Graphviz, illustrate a key Cdc42 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

References

The Discovery and Development of ML143: A Technical Guide to a Selective Cdc42 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 42 (Cdc42), a member of the Rho family of small GTPases, is a pivotal regulator of essential cellular processes, including cytoskeletal organization, cell polarity, and migration. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and characterization of ML143 (also known as CID-2950007), a potent, selective, and reversible non-competitive inhibitor of Cdc42.[1] We will detail the high-throughput screening campaign that led to its identification, its mechanism of action, and its selectivity profile. Furthermore, this guide presents detailed protocols for the key biochemical and cell-based assays used to validate its activity, along with a comprehensive summary of its quantitative data.

Introduction to Cdc42 and the Rationale for Inhibition

Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[2] In its active state, Cdc42 interacts with a multitude of downstream effector proteins, such as p21-activated kinases (PAKs), to initiate signaling cascades that culminate in diverse cellular responses, including the formation of filopodia.[3][4] Given the crucial role of Cdc42 in cell motility and proliferation, the development of small molecule inhibitors is of significant interest for both basic research and as potential therapeutics.

Discovery of ML143 through High-Throughput Screening

ML143 was identified through a bead-based multiplex flow cytometry high-throughput screening (HTS) assay. This innovative approach allowed for the simultaneous screening of a large compound library against multiple GTPase targets.[5] The primary screen identified compounds that inhibited the binding of a fluorescently labeled GTP analog (BODIPY-FL-GTP) to Cdc42.[6]

Experimental Workflow: From HTS to Characterization

The discovery and validation of ML143 followed a logical progression of experiments to confirm its activity, determine its mechanism of action, and assess its cellular effects.

Mechanism of Action of ML143

Biochemical studies have revealed that ML143 is a reversible, non-competitive inhibitor of Cdc42. This was determined through equilibrium binding studies where the presence of ML143 did not alter the binding affinity of BODIPY-FL-GTP to Cdc42, but rather reduced the maximum binding capacity.[5] This indicates that ML143 binds to an allosteric site on Cdc42, rather than the nucleotide-binding pocket.[1][7]

Quantitative Data Summary

The potency and selectivity of ML143 have been quantified in various biochemical and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) and effective concentration (EC50) values.

| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Notes | Citation(s) |

| Biochemical Assays | ||||

| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.0 | Non-competitive inhibition | |

| Wild-type Cdc42 (with Mg2+) | ~0.2 | |||

| Activated mutant Cdc42 (Q61L) | 5.4 | [8] | ||

| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42 | [8] | |

| Cell-Based Assays | ||||

| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42 | |

| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent cellular process | |

| Cytotoxicity | OVCA429 cells | Insensitive up to 10 | Low cytotoxicity observed | [1] |

| SKOV3ip cells | Some cytotoxicity at 10 | Cell line-dependent effects | [1] |

Cdc42 Signaling Pathway and Inhibition by ML143

Cdc42 is a central node in signaling pathways that link extracellular cues to the regulation of the actin cytoskeleton. Upon activation by GEFs, GTP-bound Cdc42 interacts with downstream effectors to initiate a signaling cascade. A key pathway involves the activation of N-WASP and the Arp2/3 complex, as well as formins, leading to actin polymerization and the formation of filopodia.[4] ML143, by binding to an allosteric site on Cdc42, prevents it from adopting its active conformation, thereby inhibiting these downstream signaling events.

Experimental Protocols

Bead-based Multiplex Flow Cytometry HTS for Cdc42 Inhibitors

This protocol describes the primary high-throughput screening method used to identify ML143.

Materials:

-

GST-tagged GTPases (Cdc42, Rac1, RhoA, etc.)

-

Glutathione (GSH)-coated beads suitable for flow cytometry

-

NP-HPS buffer (and NP-HPSE with EDTA)

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

Compound library (e.g., MLSCN library)

-

384-well plates

-

Flow cytometer with a high-throughput sampler (e.g., HyperCyt)

Procedure:

-

Bead Coating:

-

Nucleotide Depletion (for binding studies):

-

HTS Assay:

-

Prepare a mixture of the different GTPase-coated bead sets.

-

In a 384-well plate, add the bead mixture to each well.

-

Add the test compounds from the library to the wells at a final concentration (e.g., 10 µM).[6]

-

Add BODIPY-FL-GTP to each well at a final concentration (e.g., 200 nM).[6]

-

Incubate for 45 minutes.[6]

-

-

Data Acquisition:

-

Analyze the plates using a flow cytometer equipped with a high-throughput sampler.[6]

-

Measure the fluorescence of BODIPY-FL-GTP bound to each bead population.

-

A decrease in fluorescence indicates potential inhibition of nucleotide binding.

-

G-LISA™ Cdc42 Activation Assay

This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.

Materials:

-

G-LISA™ Cdc42 Activation Assay Kit (contains Cdc42-GTP binding plate, lysis buffer, antibodies, and detection reagents)

-

Swiss 3T3 cells

-

Epidermal Growth Factor (EGF) as a stimulant

-

ML143 or other test compounds

-

Microplate spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Swiss 3T3 cells to sub-confluence.[6]

-

Serum-starve the cells to reduce basal Cdc42 activity.[6]

-

Pre-treat the cells with various concentrations of ML143 or vehicle control (e.g., 0.1% DMSO) for 60 minutes.[6]

-

Stimulate the cells with a Cdc42 activator, such as 100 ng/ml EGF, for 2 minutes to induce Cdc42 activation.[6]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

G-LISA™ Assay:

-

Add the cell lysates to the wells of the Cdc42-GTP binding plate.

-

Incubate to allow the active Cdc42 to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against Cdc42 and incubate.

-

Wash and add the secondary HRP-conjugated antibody.

-

Wash and add the HRP substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm.[1]

-

A decrease in absorbance in ML143-treated samples compared to the stimulated control indicates inhibition of Cdc42 activation.

-

Filopodia Formation Assay

This cell-based assay visually assesses the effect of ML143 on a key cellular process regulated by Cdc42.

Materials:

-

Swiss 3T3 cells

-

Glass coverslips

-

Cell culture medium

-

Bradykinin or other filopodia-inducing agent

-

ML143 or other test compounds

-

4% paraformaldehyde for fixation

-

0.1% Triton X-100 for permeabilization

-

Rhodamine phalloidin (to stain F-actin)

-

DAPI (to stain nuclei)

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ with FiloQuant plugin)[9]

Procedure:

-

Cell Seeding and Treatment:

-

Seed Swiss 3T3 cells on glass coverslips and allow them to adhere.

-

Serum-starve the cells.

-

Pre-treat the cells with ML143 or vehicle control at desired concentrations.

-

Stimulate the cells with a filopodia-inducing agent like bradykinin.

-

-

Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the F-actin with rhodamine phalloidin and the nuclei with DAPI.

-

-

Imaging and Quantification:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and length of filopodia per cell using image analysis software.[9] A significant reduction in filopodia formation in ML143-treated cells compared to the stimulated control demonstrates the inhibitor's efficacy in a cellular context.

-

Structure-Activity Relationship (SAR) of ML143 Analogs

Preliminary SAR studies have been conducted on analogs of ML143 to understand the structural requirements for its inhibitory activity. The core structure consists of a dihydropyrazoline ring with three aryl substituents. Modifications to these substituents have shown varying effects on potency. For instance, altering the central dihydropyrazoline core to an aromatic pyrazole ring resulted in a near-complete loss of activity, suggesting that the puckered conformation of the dihydropyrazoline is crucial for binding to the allosteric site of Cdc42.[5] Further exploration of the aryl substituents is necessary to develop a comprehensive SAR profile and to guide the design of next-generation Cdc42 inhibitors with improved properties.

Conclusion

ML143 is a valuable chemical probe for studying the multifaceted roles of Cdc42 in cellular biology. Its discovery through a sophisticated high-throughput screening method and its characterization as a potent and selective non-competitive inhibitor have provided researchers with a powerful tool to dissect Cdc42-dependent signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to facilitate its use in the laboratory and to serve as a foundation for the future development of Cdc42-targeted therapeutics.

References

- 1. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. An optimization protocol for Swiss 3T3 feeder cell growth-arrest by Mitomycin C dose-to-volume derivation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Filopodia Quantification Using FiloQuant - PubMed [pubmed.ncbi.nlm.nih.gov]

ML143: A Technical Guide to its Biological Function and Cellular Effects for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML143, also identified as CID-2950007, is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1][2] As a critical regulator of numerous cellular processes, the targeted inhibition of Cdc42 by ML143 provides a valuable molecular tool for investigating cell signaling, cytoskeletal dynamics, and cell migration. This technical guide provides an in-depth overview of the biological function and cellular effects of ML143, including quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.

Biological Function: Selective Inhibition of Cdc42

ML143 functions as a selective inhibitor of Cdc42, a small GTPase belonging to the Rho family.[2][3] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular activities.[2][4] Cdc42 is a key orchestrator of actin cytoskeleton organization, cell polarity, migration, and proliferation.[3]

Mechanism of Action

ML143 acts as a non-competitive, allosteric inhibitor of Cdc42.[1][5] It does not compete with GTP for the active site but is suggested to bind to an allosteric site, inducing a conformational change that prevents GTP binding and subsequent activation of Cdc42.[6][7][8] This mechanism allows for the reversible inhibition of Cdc42 activity.[2]

Selectivity Profile

A crucial feature of ML143 for research applications is its high selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, as well as other GTPases like Rab2 and Rab7.[1][2] This specificity enables the targeted investigation of Cdc42-mediated pathways without the confounding effects of inhibiting related signaling molecules.[2]

Quantitative Data on ML143 Activity

The inhibitory potency of ML143 has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Notes |

| Biochemical Assays | |||

| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.0 | Non-competitive inhibition. |

| Wild-type Cdc42 (with Mg2+) | ~0.2 | [2] | |

| Activated mutant Cdc42 (Q61L) | 5.4 | ||

| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42.[2] | |

| Cell-Based Assays | |||

| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42.[2] |

| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent process.[1] |

| HaCaT cells | 10 (non-toxic) | Effective inhibition of filopodia formation. | |

| Cell Migration | Ovarian cancer cells | - | Inhibits cell migration.[1] |

| T. cruzi Replication | 3T3 cells | 2.8 | Implies a role for host cell Cdc42 in parasite replication.[2] |

Cellular Effects of ML143

Inhibition of Cdc42 by ML143 leads to a range of observable cellular effects, primarily related to the actin cytoskeleton and cell motility.

Disruption of Actin Cytoskeleton and Filopodia Formation

Cdc42 is a master regulator of actin polymerization and the formation of filopodia, which are thin, finger-like protrusions involved in cell sensing and migration.[2] Treatment with ML141 disrupts the normal organization of the actin cytoskeleton and inhibits the formation of these structures.[1][9] This effect is a direct consequence of inhibiting Cdc42's downstream signaling to effectors like N-WASP and the Arp2/3 complex, which are crucial for actin nucleation and polymerization.[10]

Inhibition of Cell Migration and Invasion

By disrupting the machinery of cellular motility, ML143 effectively inhibits cell migration and invasion.[1][11] This has been observed in various cell types, including cancer cells.[1][11][12] The ability to block cell migration makes ML143 a valuable tool for studying cancer metastasis and other processes involving cell movement.

Impact on Cell Proliferation and Viability

The effect of ML143 on cell proliferation and viability can be cell-type dependent. In some cancer cell lines, such as OVCA429, it shows low cytotoxicity.[1] However, in other lines like SKOV3ip, some cytotoxicity has been observed at higher concentrations.[1] In prostate stromal cells, ML143 has been shown to inhibit proliferation and colony formation, and increase cell death, mimicking the effects of silencing Cdc42.[10]

Signaling Pathways Modulated by ML143

ML143, by inhibiting Cdc42, modulates several downstream signaling pathways.

The Cdc42-PAK-Actin Signaling Axis

A primary pathway affected by ML143 is the direct signaling cascade from Cdc42 to its downstream effectors that control actin dynamics. Activated Cdc42 binds to and activates p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP) family, including N-WASP.[10][12][13] These effectors, in turn, regulate the Arp2/3 complex and cofilin to control actin polymerization, branching, and depolymerization, ultimately leading to the formation of structures like filopodia.[10] ML143 blocks the initial activation of this cascade.

Caption: Cdc42-mediated actin polymerization pathway and the inhibitory action of ML141.

The Wnt5a/PI3K/miR-122 Pathway

In the context of hepatocyte differentiation from human adipose-derived mesenchymal stem cells (hADSCs), ML143 has been shown to modulate the Wnt5a/PI3K/miR-122 pathway.[14] Inhibition of Cdc42 by ML143 promotes a switch from canonical Wnt/β-catenin signaling to non-canonical Wnt5a signaling, leading to the activation of the PI3K/Akt pathway and subsequent induction of miR-122 expression, which is crucial for hepatocyte differentiation.[14]

Caption: ML141 modulates the Wnt5a/PI3K/miR-122 pathway in hADSCs.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ML143.

Cdc42 Activation Assays

This assay specifically isolates the active, GTP-bound form of Cdc42 from cell lysates using a protein domain that selectively binds to active Cdc42, such as the p21-activated kinase 1 (PAK1) p21-binding domain (PBD) coupled to agarose or magnetic beads.[15][16][17]

Materials:

-

Cells of interest

-

ML143 (and vehicle control, e.g., DMSO)

-

Stimulating agonist (e.g., Epidermal Growth Factor, EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 125 mM HEPES, pH 7.5, 750 mM NaCl, 5% Igepal CA-630, 50 mM MgCl2, 5 mM EDTA, 10% Glycerol, with freshly added protease inhibitors)[16][18]

-

Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)

-

Laemmli sample buffer

-

Anti-Cdc42 antibody

-

Standard Western Blotting reagents and equipment

Protocol:

-

Cell Culture and Treatment:

-

Lysate Preparation:

-

Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold Lysis Buffer and scraping.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[19]

-

-

Pull-Down of Active Cdc42:

-

Detection:

-

Elute bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.[16]

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Cdc42 antibody to detect the amount of active, pulled-down Cdc42.

-

Analyze band intensity to quantify the relative amount of active Cdc42.

-

Caption: Experimental workflow for the Cdc42 pull-down assay.

The G-LISA™ is a 96-well, ELISA-based assay that allows for the rapid and quantitative measurement of active Cdc42 from cell lysates.[21][22]

Protocol Outline:

-

Lyse treated and control cells.

-

Add equal amounts of protein lysate to a 96-well plate coated with a Cdc42-GTP-binding protein.

-

Incubate to allow active Cdc42 to bind.

-

Wash away unbound proteins.

-

Detect bound active Cdc42 with a specific antibody.

-

Use a secondary antibody conjugated to HRP and a colorimetric substrate to generate a signal.

-

Measure absorbance at 490 nm. A decrease in signal in ML143-treated samples indicates inhibition of Cdc42 activation.[23]

Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, measures the migratory capacity of cells through a porous membrane in response to a chemoattractant.[3][24][25][26]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) and 24-well plates

-

Cells of interest

-

ML143 (and vehicle control)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixative (e.g., 70% ethanol or 4% paraformaldehyde)

-

Stain (e.g., Crystal Violet)

Protocol:

-

Cell Preparation:

-

Pre-treat cells with various concentrations of ML143 or vehicle control.

-

Harvest and resuspend the cells in serum-free medium.[26]

-

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of the inserts.[25]

-

-

Migration:

-

Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours), depending on the cell type.

-

-

Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[24]

-

Fix the migrated cells on the lower surface of the membrane.[25]

-

Stain the fixed cells with Crystal Violet.[26]

-

Wash the inserts to remove excess stain and allow them to dry.

-

Image multiple fields of view for each membrane using a microscope and count the number of migrated cells.

-

Caption: Experimental workflow for the Transwell cell migration assay.

Visualization of Actin Cytoskeleton

Phalloidin staining is a common method to visualize filamentous actin (F-actin) in fixed cells.[1][27]

Protocol Outline:

-

Grow cells on coverslips and treat with ML143 or vehicle.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[1][28]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[1][28]

-

Incubate with a fluorescently-conjugated phalloidin solution (e.g., 1:100 to 1:1000 dilution in PBS) for 20-90 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the actin cytoskeleton using fluorescence microscopy.

Conclusion

ML143 is a highly selective and potent inhibitor of Cdc42 GTPase, making it an indispensable tool for cell biology and drug discovery research. Its ability to specifically target Cdc42 allows for the detailed investigation of its role in actin dynamics, cell migration, and associated signaling pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of ML143 in elucidating the complex biological functions of Cdc42.

References

- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 2. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans [en.bio-protocol.org]

- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Spatially Distinct Binding of Cdc42 to PAK1 and N-WASP in Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spatially distinct binding of Cdc42 to PAK1 and N-WASP in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the RhoGTPase Cdc42 by ML141 enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. Cdc42 G-LISA Activation Assay Kit (Colorimetric) II - Creative BioMart [creativebiomart.net]

- 22. shop.bio-connect.nl [shop.bio-connect.nl]

- 23. sc.edu [sc.edu]

- 24. corning.com [corning.com]

- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans [bio-protocol.org]

- 28. yeasenbio.com [yeasenbio.com]

The Role of ML141 (ML143) in Actin Cytoskeleton Regulation: A Technical Guide

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including the maintenance of cell shape, motility, and intracellular transport. The continuous remodeling of this network is tightly regulated by a complex interplay of signaling molecules. Among the key regulators are the Rho family of small GTPases, with Cell division control protein 42 (Cdc42) being a central player in orchestrating the formation of actin-rich protrusions such as filopodia.

This technical guide provides an in-depth exploration of the role of ML141, a potent and selective small-molecule inhibitor of Cdc42, in the regulation of the actin cytoskeleton. It is important to note that while the query specified ML143, the available scientific literature predominantly refers to the well-characterized Cdc42 inhibitor ML141 (also identified by its compound identification number CID-2950007). It is highly probable that ML143 is a synonymous or related designation for ML141, and as such, this guide will focus on the established data for ML141. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ML141's mechanism of action and its utility as a molecular probe to dissect Cdc42-mediated actin dynamics.

Mechanism of Action of ML141

ML141 acts as a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2] Unlike competitive inhibitors that vie for the same binding site as the natural ligand, ML141 binds to an allosteric site on the Cdc42 protein.[3] This binding event induces a conformational change in Cdc42, which in turn prevents the binding of GTP and locks the GTPase in an inactive state.[2][4] By doing so, ML141 effectively blocks the interaction of Cdc42 with its downstream effector proteins, thereby inhibiting the signaling cascades that lead to the reorganization of the actin cytoskeleton.[2] Its high selectivity for Cdc42 over other Rho family GTPases, such as Rac1 and RhoA, makes it an invaluable tool for specifically investigating Cdc42-dependent cellular functions.[3][5]

Quantitative Data on ML141 Inhibition

The inhibitory activity of ML141 against Cdc42 has been quantified in various biochemical and cell-based assays. The following table summarizes the key potency data.

| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.6 - 5.4 | [5] |

| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with Mg2+) | ~0.2 | [2] |

| Bead-based GTP Substrate Assay | Activated mutant Cdc42 (Q61L) | 5.4 | [2] |

| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | [2] |

| Filopodia Formation | 3T3 cells | <10 | [2] |

Impact on Actin Cytoskeleton Dynamics and Cellular Processes

The inhibition of Cdc42 by ML141 leads to distinct and observable changes in the actin cytoskeleton and associated cellular behaviors.

Disruption of Filopodia Formation

Cdc42 is a master regulator of filopodia, which are thin, finger-like protrusions of the plasma membrane that act as cellular sensors.[5] Cdc42 activation leads to the recruitment and activation of downstream effectors, most notably the Wiskott-Aldrich syndrome protein (WASP) and Neural Wiskott-Aldrich syndrome protein (N-WASP).[6][7] These proteins, in turn, activate the Arp2/3 complex, which nucleates the formation of new actin filaments, and formins, which promote the elongation of unbranched actin filaments.[7][8] Treatment of cells with ML141 effectively inhibits the formation of these Cdc42-dependent filopodia.[2][9]

Inhibition of Cell Migration and Invasion

Cell migration is a complex process that relies heavily on the dynamic remodeling of the actin cytoskeleton to form protrusive structures like lamellipodia and filopodia at the leading edge.[10][11] By disrupting filopodia formation and potentially other Cdc42-mediated actin structures, ML141 has been shown to inhibit the migration and invasion of various cell types, including cancer cells.[10][12][13]

Signaling Pathway of ML141 in Actin Cytoskeleton Regulation

The following diagram illustrates the signaling pathway through which ML141 exerts its effects on the actin cytoskeleton.

Caption: ML141 signaling pathway in actin regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ML141's effect on the actin cytoskeleton are provided below.

Cdc42 Activation Assay (G-LISA™)

This protocol is for a G-LISA™ (GTPase Ligand-binding and Immunosorbent Assay), a 96-well plate-based assay to measure the active, GTP-bound form of Cdc42.

Materials:

-

Cells of interest (e.g., Swiss 3T3 fibroblasts)

-

ML141 (and vehicle control, e.g., DMSO)

-

Growth medium with and without serum

-

Stimulating agent (e.g., Epidermal Growth Factor - EGF)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (provided with G-LISA™ kit)

-

G-LISA™ kit for Cdc42 activation (containing Cdc42-GTP-binding protein coated plate, antibodies, and detection reagents)

-

Plate reader capable of measuring absorbance

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 10 cm dish and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with desired concentrations of ML141 or vehicle control for 1-2 hours.

-

Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 5-10 minutes to activate Cdc42.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

G-LISA™ Assay:

-

Follow the manufacturer's instructions for the G-LISA™ kit.

-

Briefly, add an equal amount of protein lysate to the wells of the Cdc42-GTP-binding protein coated plate.

-

Incubate to allow the active Cdc42 to bind.

-

Wash the wells and add the primary antibody specific for Cdc42.

-

Incubate and wash, then add the secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Incubate and wash, then add the substrate and measure the absorbance using a plate reader.

-

A decrease in signal in ML141-treated samples compared to the stimulated control indicates inhibition of Cdc42 activation.

-

Caption: Workflow for the G-LISA™ Cdc42 Activation Assay.

Immunofluorescence Staining of F-actin for Filopodia Visualization

This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the actin cytoskeleton and assess filopodia formation.

Materials:

-

Cells cultured on glass coverslips

-

ML141 (and vehicle control)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentrations of ML141 or vehicle control for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

-

Dilute the fluorescently labeled phalloidin in blocking buffer according to the manufacturer's instructions.

-

Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the morphology of the actin cytoskeleton, specifically noting the presence or absence of filopodia in ML141-treated versus control cells.

-

Caption: Workflow for Immunofluorescence Staining of F-actin.

Transwell Cell Migration Assay

This assay, also known as a Boyden chamber assay, is used to quantify the migratory capacity of cells.

Materials:

-

Transwell inserts (with a porous membrane, e.g., 8 µm pore size)

-

24-well plates

-

Cells of interest

-

Serum-free medium and medium with a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)

-

ML141 (and vehicle control)

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Serum-starve the cells for 12-24 hours.

-

Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of ML141 or vehicle control.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

-

-

Fixation and Staining:

-

After incubation, remove the inserts from the plate.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, migrated cells in several random fields of view under a microscope.

-

Calculate the average number of migrated cells per field and compare the results between ML141-treated and control groups.

-

Caption: Workflow for the Transwell Cell Migration Assay.

Conclusion

ML141 is a well-characterized and highly selective inhibitor of the small GTPase Cdc42. Its ability to specifically disrupt Cdc42-mediated signaling pathways provides a powerful tool for investigating the intricate regulation of the actin cytoskeleton. By inhibiting Cdc42, ML141 effectively blocks the formation of filopodia and impedes cell migration, highlighting the critical role of Cdc42 in these actin-dependent processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize ML141 in their studies of actin dynamics and to explore the therapeutic potential of targeting the Cdc42 signaling axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The small GTPase CDC42 regulates actin dynamics during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. MicroRNA-143 inhibits cell migration and invasion by targeting matrix metalloproteinase 13 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MicroRNA-143 targets MACC1 to inhibit cell invasion and migration in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MicroRNA-143 regulates cell migration and invasion by targeting GOLM1 in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MicroRNA-143 regulates cell migration and invasion by targeting GOLM1 in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ML143: A Technical Guide to its Effects on Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML143 is a potent and selective small-molecule inhibitor of the Rho family GTPase, Cell Division Control protein 42 (Cdc42). As a key regulator of the actin cytoskeleton, Cdc42 plays a pivotal role in numerous cellular processes including the establishment of cell polarity, cell migration, and the formation of specialized cellular protrusions such as filopodia and lamellipodia. Dysregulation of Cdc42 activity is implicated in a variety of pathological conditions, most notably in cancer, where it contributes to tumor progression, invasion, and metastasis. Consequently, inhibitors of Cdc42, such as ML143, are valuable research tools for dissecting the intricacies of Cdc42-mediated signaling and represent a promising avenue for the development of novel therapeutic agents.

This technical guide provides an in-depth overview of the effects of ML143 on cell morphology, with a focus on its mechanism of action, quantitative effects on cellular structures, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Cdc42

ML143 functions as a non-competitive, allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP/GDP binding pocket, inducing a conformational change in the protein that prevents it from interacting with its downstream effectors. This inhibition is highly selective for Cdc42 over other Rho family GTPases like Rac1 and RhoA.[1][2][3]

The primary consequence of ML143-mediated Cdc42 inhibition is the disruption of actin cytoskeleton dynamics. Cdc42, in its active GTP-bound state, initiates a signaling cascade that leads to the polymerization of actin filaments and the formation of filopodia—slender, finger-like protrusions that act as cellular sensors. By blocking Cdc42 activity, ML143 effectively abrogates these processes, leading to distinct and quantifiable changes in cell morphology.

Quantitative Data on Morphological Changes

| Morphological Parameter | Treatment Group | Quantitative Change | Reference Cell Type(s) |

| Filopodia Number | ML141 (10 µM) | Significant decrease compared to control | 3T3 fibroblasts, Ovarian cancer cells |

| Filopodia Length | ML141 (10 µM) | Significant decrease in average length | 3T3 fibroblasts |

| Cell Spreading Area | ML141 (10 µM) | Reduced cell spreading on fibronectin | Mouse Embryonic Fibroblasts (MEFs) |

| Cell Migration | ML141 (10 µM) | Inhibition of cell migration in wound healing assays | Ovarian cancer cells |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for investigating the effects of ML143 on cell morphology.

Cell Culture and ML143 Treatment

Materials:

-

Cell line of interest (e.g., HeLa, 3T3 fibroblasts, or a cancer cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

ML143 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Seed cells onto the desired culture vessel (e.g., 6-well plate with glass coverslips for immunofluorescence) and allow them to adhere and reach 50-70% confluency.

-

Prepare working concentrations of ML143 by diluting the stock solution in complete culture medium. A typical concentration range to test is 1-20 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of ML143 used.

-

Remove the existing medium from the cells and replace it with the medium containing ML143 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

Immunofluorescence Staining of the Actin Cytoskeleton

Materials:

-

Treated and control cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

After ML143 treatment, gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

Quantitative Analysis of Cell Morphology

Procedure:

-

Acquire images of fluorescently stained cells using a high-resolution microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify morphological parameters.

-

Filopodia Analysis: Manually or using an automated plugin (e.g., FiloQuant), count the number of filopodia per cell and measure their length from the cell edge to the tip.

-

Cell Area and Circularity: Outline the cell periphery to measure the total cell area and calculate a circularity index (a value of 1.0 indicates a perfect circle).

-

Perform statistical analysis to compare the measurements between control and ML143-treated groups.

Cdc42 Activation Assay (G-LISA)

Materials:

-

Cdc42 G-LISA Activation Assay Kit (commercially available)

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Lyse the cells after ML143 treatment according to the G-LISA kit manufacturer's instructions.

-

Determine the protein concentration of each lysate.

-

Equal amounts of protein from each sample are added to the Cdc42-GTP binding plate provided in the kit.

-

Follow the kit's protocol for incubation, washing, and addition of the primary and secondary antibodies.

-

Measure the absorbance using a plate reader at the recommended wavelength.

-

A decrease in signal in the ML143-treated samples compared to the control indicates inhibition of Cdc42 activation.

Visualizations

Signaling Pathway

Caption: Cdc42 signaling pathway and the inhibitory action of ML143.

Experimental Workflow

Caption: Experimental workflow for analyzing ML143's effect on cell morphology.

References

- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An Introductory Guide to Using ML143 in Research: A Technical Whitepaper on a Representative ROCK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide serves as an in-depth introduction to the research applications of a representative Rho-associated protein kinase (ROCK) inhibitor. As specific public domain data for a compound designated "ML143" is unavailable, this document utilizes the well-characterized and widely-used ROCK inhibitor, Y-27632 , as a surrogate to provide a practical and detailed framework for researchers. The principles, experimental protocols, and data presented herein are broadly applicable to novel molecules targeting the ROCK signaling pathway.

Core Concepts: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, and its primary downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of cell morphology, motility, and cytoskeletal dynamics.[1][2] This pathway is integral to a multitude of cellular functions including smooth muscle contraction, cell adhesion, migration, and proliferation.[3][4]

Mechanism of Action: The activation of G-protein coupled receptors (GPCRs) by various stimuli leads to the activation of RhoA.[1] RhoA, in its active GTP-bound state, then activates ROCK.[4] ROCK, a serine/threonine kinase, phosphorylates several downstream targets. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which upon phosphorylation leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility.[1] ROCK inhibitors, such as Y-27632, act as ATP-competitive inhibitors at the kinase domain of ROCK, preventing the phosphorylation of its substrates and thereby downregulating this contractile signaling cascade.[3]

Caption: The RhoA/ROCK signaling pathway and point of inhibition by a ROCK inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the representative ROCK inhibitor, Y-27632.

Table 1: Biochemical and In Vitro Potency of Y-27632

| Parameter | Target | Value | Assay Type |

| IC₅₀ | ROCK1 | 1.6 nM | In Vitro Kinase Assay |

| IC₅₀ | ROCK2 | 4 nM | In Vitro Kinase Assay |

| Kᵢ | ROCK1 | 220 nM | In Vitro Kinase Assay |

| Kᵢ | ROCK2 | 300 nM | In Vitro Kinase Assay |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.

Table 2: Functional Cellular and Tissue-Based Activity of Y-27632

| Assay | System | Endpoint | EC₅₀ / Effective Concentration |

| Aortic Ring Relaxation | Rat Aorta (pre-contracted with Phenylephrine) | Relaxation of smooth muscle contraction | ~6.3 µM (EC₅₀ for increasing phenylephrine EC₅₀)[5] |

| Neurite Outgrowth | PC12 Cells | Induction of neurite-bearing cells | 1-25 µM (dose-dependent increase)[6] |

| Cell Migration (Wound Healing) | Human Cardiac Stem Cells | Increased rate of wound closure | 10 µM (significant effect)[7] |

| Cell Proliferation | Human Foreskin Fibroblasts | Increased cell number | 5-20 µM (dose-dependent increase) |

Detailed Experimental Protocols

Reproducible and well-documented protocols are essential for robust research. The following sections provide detailed methodologies for key experiments.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ROCK1 and ROCK2 kinases.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., Myelin Basic Protein or a synthetic peptide)

-

ATP (Adenosine Triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (ML143/Y-27632) serially diluted in DMSO

-

96-well filter plates or standard microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range (e.g., 100 µM to 1 nM).

-

In a 96-well plate, add the kinase reaction buffer, recombinant ROCK enzyme, and the kinase substrate.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using radiometric detection).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

If using filter plates, wash the wells to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Objective: To assess the vasorelaxant effect of a ROCK inhibitor on pre-constricted arterial smooth muscle.

Materials:

-

Thoracic aorta from a rat

-

Wire myograph system

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Vasoconstrictor (e.g., Phenylephrine or U46619)

-

Test compound (ML143/Y-27632)

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

Mount the aortic rings in the chambers of a wire myograph containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1.5 g.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction reaches a plateau, add the test compound in a cumulative manner, increasing the concentration stepwise.

-

Record the isometric tension after each addition until a maximal relaxation is observed or the concentration range is exhausted.

-

Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve to determine the EC₅₀ of the compound for vasorelaxation.[5][8]

Objective: To evaluate the effect of a ROCK inhibitor on the collective migration of a cell monolayer.

Materials:

-

Adherent cell line of interest (e.g., fibroblasts, endothelial cells)

-

24-well or 48-well cell culture plates

-

Cell culture medium with and without serum

-

Test compound (ML143/Y-27632)

-

Sterile 200 µL pipette tip or a specialized wound healing tool

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and culture until they form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Capture an image of the scratch at time 0.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

-

Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time for each condition.[7][9]

Objective: To assess the effect of a ROCK inhibitor on the formation and elongation of neurites in a neuronal cell line.

Materials:

-

PC12 cell line or other suitable neuronal cells

-

Cell culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine)

-

Differentiation medium (low serum)

-

Test compound (ML143/Y-27632)

-

Microscope with a camera and image analysis software

Procedure:

-

Plate PC12 cells on coated plates at a low density to allow for clear visualization of individual cells and their processes.

-

Allow the cells to adhere for 24 hours.

-

Replace the medium with differentiation medium containing the test compound at various concentrations.

-

Incubate the cells for a defined period (e.g., 24-72 hours).

-

Capture images of multiple random fields for each condition.

-

Quantify neurite outgrowth using one of the following methods:

-

Percentage of neurite-bearing cells: Count the number of cells with at least one neurite that is longer than the cell body diameter.[6]

-

Total neurite length per cell: Trace and measure the length of all neurites for a representative number of cells.

-

-

Analyze the data to determine the effect of the compound on neurite formation and elongation.[10][11]

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical research workflow for characterizing a novel ROCK inhibitor.

Caption: A comprehensive workflow for the preclinical characterization of a novel ROCK inhibitor.

References